Home > Products > Screening Compounds P101264 > COAGULATION FACTOR VIIA, HUMAN
COAGULATION FACTOR VIIA, HUMAN - 102786-61-8

COAGULATION FACTOR VIIA, HUMAN

Catalog Number: EVT-1522719
CAS Number: 102786-61-8
Molecular Formula: C5H12ClNO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Coagulation Factor VIIa is a man-made protein produced to replicate the naturally occurring activated factor VII (factor VIIa) in the body . It plays a key role in the blood coagulation cascade. On injury, factor VIIa forms a complex with its allosteric regulator, tissue factor, and initiates blood clotting .


Synthesis Analysis

Factor VIIa is prepared from purified Human Factor VII using Human Factor XIIa. The Factor XIIa is removed using affinity chromatography. Purity is determined by SDS-PAGE .


Molecular Structure Analysis

Factor VIIa is a vitamin K-dependent glycoprotein consisting of 406 amino acid residues . It is a serine protease highly dependent for its procoagulant activity on tissue factor .


Chemical Reactions Analysis

The blood-coagulation cascade is initiated when cryptic tissue factor (TF) is expressed and exposed to circulating blood and binds plasma factor VIIa. The resulting factor VIIa–TF complex activates the serine protease zymogens factor IX and factor X .


Physical And Chemical Properties Analysis

Factor VII is a single-chain glycoprotein (Mr 50,000) that is synthesized in the liver and secreted into the blood as a zymogen composed of 406 amino acids .

Future Directions
  • Deciphering the Complex Interplay: Further research is needed to fully understand the intricate interplay between coagulation Factor VIIa and other coagulation factors, cofactors, and inhibitors []. This will provide a more comprehensive view of the coagulation cascade and its regulation.
  • Developing Targeted Therapies: The development of more specific and targeted inhibitors of Factor VIIa holds significant therapeutic potential for treating thrombotic disorders while minimizing bleeding risks [].
  • Exploring Non-Hemostatic Roles: The potential non-hemostatic roles of Factor VIIa, such as its involvement in inflammation and cell signaling, warrant further investigation [, ]. Understanding these roles could reveal novel therapeutic applications for Factor VIIa beyond its traditional use in coagulation management.

Coagulation Factor VII, Human

  • Compound Description: Coagulation Factor VII, Human, is the zymogen precursor to the activated serine protease, Factor VIIa. [, , , ] It plays a critical role in the initiation of the coagulation cascade.
  • Relevance: Factor VII is directly converted to Coagulation Factor VIIa, Human, through proteolytic cleavage. [, ] This activation step is crucial for Factor VIIa to exert its function in the coagulation cascade.

Factor VIIa (des-Gla)

  • Compound Description: This variant of Coagulation Factor VIIa, Human, lacks the gamma-carboxyglutamic acid (Gla) domain, typically present at the N-terminus of Factor VIIa. [, ] The Gla domain is involved in calcium binding and membrane interactions.
  • Relevance: Despite lacking the Gla domain, Factor VIIa (des-Gla) retains its ability to bind to Tissue Factor and adopt a conformation similar to the full-length Factor VIIa upon inhibitor binding. [, ] This suggests the Gla domain, while important for membrane interactions, is not essential for the overall structure and some functionalities of Coagulation Factor VIIa, Human.

Recombinant Fusion Protein Linking Coagulation FVIIa with Albumin (rVIIa-FP)

  • Compound Description: This engineered protein consists of Coagulation Factor VIIa, Human, linked to human serum albumin. [, ] This fusion aims to improve the pharmacokinetic properties of Factor VIIa, specifically by extending its half-life in circulation.
  • Relevance: This fusion protein directly incorporates the structure of Coagulation Factor VIIa, Human and seeks to enhance its therapeutic potential. [, ] The extended half-life offered by the albumin fusion could allow for less frequent dosing regimens.

Coagulation Factor IX, Human

  • Compound Description: Coagulation Factor IX, Human, is a vitamin K-dependent serine protease that participates in the intrinsic pathway of coagulation. []
  • Relevance: While structurally distinct from Coagulation Factor VIIa, Human, Factor IX is another key player in the coagulation cascade. [] Both proteins are activated by proteolytic cleavage and contribute to the eventual formation of a stable fibrin clot. Factor IX can be activated by both Factor VIIa/Tissue Factor complex and Factor XIa, demonstrating their interconnectivity within the coagulation cascade.

Coagulation Factor X, Human

  • Compound Description: Coagulation Factor X, Human, is a vitamin K-dependent serine protease and a central player in the coagulation cascade. [, , , ] Its activation by the Tissue Factor/Factor VIIa complex is a key step in both the extrinsic and intrinsic coagulation pathways.
  • Relevance: Coagulation Factor VIIa, Human, in complex with Tissue Factor, directly activates Factor X, highlighting a crucial functional relationship within the coagulation cascade. [, , , ] The efficiency of this activation is influenced by the presence of phospholipids and the Gla domain of Factor X.

Platelet-Targeted Coagulation Factor VIIa

  • Compound Description: This engineered variant of Coagulation Factor VIIa, Human is conjugated to monoclonal antibodies that specifically target the human platelet receptor αIIbβ3. [] This modification aims to enhance its interaction with activated platelets.
  • Relevance: This targeted approach directly utilizes the structure of Coagulation Factor VIIa, Human with the goal of improving its hemostatic efficacy by concentrating its activity at the site of platelet aggregation. []
Overview

Coagulation factor VII, human, is a crucial serine protease enzyme involved in the extrinsic pathway of blood coagulation. It plays a vital role in hemostasis, primarily by initiating the coagulation cascade upon vascular injury. This factor is synthesized in the liver and circulates in the bloodstream in an inactive form, known as proconvertin. Upon activation, it forms a complex with tissue factor, which is essential for its procoagulant activity. This complex subsequently activates coagulation factors IX and X, leading to thrombin generation and fibrin formation, which are critical for blood clotting .

Source

Coagulation factor VII is produced primarily in the liver. It is classified as a vitamin K-dependent protein due to its reliance on vitamin K for post-translational modifications that are necessary for its activity. The gene encoding this protein is located on chromosome 13 .

Classification

Coagulation factor VII falls under the classification of biologic therapies and is categorized as a protein-based therapy. It is considered an approved therapeutic agent for treating bleeding disorders such as hemophilia and Glanzmann's thrombasthenia .

Synthesis Analysis

Methods

The synthesis of coagulation factor VII occurs mainly in hepatocytes (liver cells). The process involves several key steps:

  1. Transcription: The F7 gene is transcribed into messenger RNA.
  2. Translation: The mRNA is translated into a precursor protein in the endoplasmic reticulum.
  3. Post-Translational Modifications: The precursor undergoes post-translational modifications, including gamma-carboxylation, which is essential for its activity.
  4. Secretion: The mature protein is secreted into the bloodstream.

Technical Details

Recombinant human coagulation factor VII can be produced using bacterial expression systems or mammalian cell cultures. These methods often involve the use of specific substrates and enzymes to activate the factor from its zymogen form to the active form (factor VIIa) under controlled conditions .

Molecular Structure Analysis

Structure

The structure of coagulation factor VII consists of two main components: a light chain and a heavy chain linked by disulfide bonds. The light chain contains calcium-binding domains and epidermal growth factor-like motifs, while the heavy chain contains the serine protease domain responsible for its enzymatic activity.

Data

  • Molecular Weight: Approximately 50 kDa.
  • Amino Acid Sequence: The mature form consists of 444 amino acids.
  • Post-Translational Modifications: Includes gamma-carboxylation of certain glutamic acid residues, which is critical for calcium binding and activity .
Chemical Reactions Analysis

Reactions

Coagulation factor VII undergoes several key reactions during the coagulation process:

  1. Activation: Factor VII is activated to factor VIIa through proteolytic cleavage by factors such as thrombin or factor Xa.
  2. Complex Formation: Activated factor VIIa binds to tissue factor on cell membranes, forming a complex that initiates the coagulation cascade.
  3. Substrate Cleavage: The factor VIIa-tissue factor complex cleaves and activates factors IX and X through limited proteolysis.

Technical Details

The activation of factor VII requires calcium ions and occurs on phospholipid membranes, which facilitate the interaction between factor VIIa and tissue factor .

Mechanism of Action

Process

The mechanism of action of coagulation factor VII involves several steps:

  1. Binding to Tissue Factor: Upon vascular injury, tissue factor is exposed and binds with circulating factor VII.
  2. Activation: This binding leads to a conformational change that activates factor VII to VIIa.
  3. Activation of Other Factors: The activated complex then activates factors IX and X, propagating the coagulation cascade that ultimately leads to thrombin generation and fibrin clot formation.

Data

The efficiency of this process can increase significantly (up to 10^6-fold) due to allosteric effects when factor VIIa binds to tissue factor on membrane surfaces .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in plasma.
  • Half-Life: Approximately 2-3 hours in circulation.

Chemical Properties

  • Stability: Sensitive to temperature variations; should be stored at -20°C for long-term stability.
  • pH Sensitivity: Optimal activity typically occurs within physiological pH ranges (7.35-7.45).

Relevant data indicate that variations in plasma concentrations can occur due to genetic factors or underlying health conditions affecting liver function .

Applications

Coagulation factor VII has several significant applications in medicine:

  1. Treatment of Bleeding Disorders: It is primarily used for managing bleeding episodes in patients with hemophilia A or B who have inhibitors against standard treatments.
  2. Surgical Procedures: Used prophylactically in patients undergoing surgery who are at risk of bleeding due to low levels of coagulation factors.
  3. Research Applications: Utilized in laboratory assays to study coagulation pathways and evaluate new therapeutic agents targeting hemostasis .
Structural Biology of Human Coagulation Factor VIIa

Domain Architecture and Modular Organization

Human coagulation Factor VIIa (FVIIa) is a trypsin-like serine protease characterized by a multidomain architecture that enables its dual functions in membrane binding, cofactor recognition, and catalytic activity. The mature protein comprises an N-terminal light chain (152 residues) and a C-terminal heavy chain (254 residues) linked by a single disulfide bond (Cys135-Cys262) [1] [6].

γ-Carboxyglutamic Acid (Gla) Domain Structure and Membrane Binding

The Gla domain (residues 1-38) contains 10-12 γ-carboxyglutamic acid residues formed by vitamin K-dependent post-translational modification. This domain folds into a helix-rich structure stabilized by three tightly bound calcium ions that orchestrate conformational changes essential for membrane association [1] [2]. The hydrophobic stack (residues 39-45) following the Gla domain penetrates phospholipid bilayers, anchoring FVIIa to cell surfaces. Biophysical studies using Nanodisc technology reveal that the Gla domain binds preferentially to phosphatidylserine (PS)-enriched membranes through a dual mechanism: specific recognition of phospho-L-serine headgroups and calcium-mediated coordination with phospholipid phosphates [2]. This domain positions FVIIa perpendicular to the membrane surface, with the Gla domain approximately 15 Å above the bilayer, optimizing orientation for substrate capture [10].

Epidermal Growth Factor-like (EGF) Domains in Cofactor Recognition

Two tandem EGF-like domains bridge the Gla and protease domains:

  • EGF1 domain (residues 46-84) directly contributes to tissue factor (TF) binding through residues Glu51, Asp64, Phe74-Gly75, and notably Lys79. Mutation studies demonstrate that substituting FVIIa EGF1 with the corresponding factor IX domain reduces TF affinity 60-200-fold, while the K79R mutation partially restores binding, confirming its critical role in cofactor recognition [3].
  • EGF2 domain (residues 85-131) contains a high-affinity calcium-binding site that stabilizes the interface between the light and heavy chains. This domain exhibits a canonical EGF fold stabilized by three disulfide bonds and modulates allosteric communication between TF and the protease domain [1] [6].

Serine Protease Domain Catalytic Machinery

The C-terminal serine protease domain (residues 153-406) houses the catalytic triad (His193, Asp242, Ser344 – chymotrypsin numbering) but exhibits unique regulatory features [1] [6]. Unlike typical serine proteases, FVIIa displays an incompletely formed oxyanion hole (Gly193 and Ser195) in its free state, which requires substrate-induced remodeling for full activity [1]. The 99-loop (residues 97-110) and 170-helix (residues 170-176) form an exosite for macromolecular substrate recognition, while the autolysis loop (residues 143-154) contributes to TF binding and substrate specificity [6].

Table 1: Functional Domains of Human Coagulation Factor VIIa

DomainResiduesKey Structural FeaturesFunctional Role
Gla domain1-3810-12 Gla residues; 3 Ca²⁺ sites; hydrophobic stackMembrane anchoring via PS recognition
EGF1 domain46-84β-hairpin fold; 3 disulfide bonds; Lys79 solvent-exposedPrimary TF binding interface
EGF2 domain85-131High-affinity Ca²⁺ site; disulfide-stabilizedLight/heavy chain communication
Protease domain153-406Catalytic triad (H193, D242, S344); distorted oxyanion holeSubstrate cleavage; TF-induced allosteric activation

Conformational Dynamics

Zymogen-to-Protease Transition Mechanisms

Proteolytic activation of Factor VII occurs through cleavage at the Arg152-Ile153 peptide bond, generating the two-chain FVIIa molecule. Despite this activation cleavage, free FVIIa remains structurally "zymogen-like" with catalytic efficiency 10⁴-fold lower than TF-bound FVIIa [1] [6]. Crystal structures reveal that the newly liberated N-terminus (Ile153) in free FVIIa fails to form the canonical salt bridge with Asp343 (chymotrypsin Asp194), preventing full maturation of the active site. This results in misalignment of the catalytic triad, incomplete formation of the substrate-binding S1 pocket, and a collapsed oxyanion hole – hallmarks of a catalytically impaired state [6] [9].

Tissue Factor-Induced Allosteric Modulation

TF binding triggers profound allosteric reorganization in FVIIa, transitioning it to an "active enzyme-like" state [1]. The cofactor binds FVIIa through an extensive interface spanning all four domains, with EGF1 and the protease domain contributing major contacts. TF binding induces:

  • Formation of the Ile153-Asp343 salt bridge, triggering retraction of the activation loop
  • Realignment of the catalytic triad (His193, Asp242, Ser344) into a productive configuration
  • Restructuring of the 170-helix (residues 170-176) and 220-loop (residues 217-223) to create an optimal substrate-binding surface [1] [6]

Fluorescence resonance energy transfer (FRET) studies demonstrate that TF binding lowers the active site by ~6 Å toward the membrane surface, reorienting the protease domain to optimize cleavage of membrane-anchored substrates (Factors IX and X) [10].

Distortion of Surface-Exposed α-Helix (Residues 307–312) in Free vs. Bound States

Comparative crystallographic analysis reveals a critical allosteric switch centered on the 307-312 α-helix (corresponding to chymotrypsin residues 221-226) [6] [9]. In TF-bound FVIIa, this helix adopts a canonical α-helical conformation that forms part of the cofactor interface. However, in free FVIIa, this helix exhibits significant distortion and unraveling at its C-terminus due to loss of stabilizing contacts with TF. This structural perturbation propagates through neighboring loops, destabilizing the S1 substrate-binding pocket and the oxyanion hole. Molecular dynamics simulations confirm that helix distortion increases conformational flexibility in the protease domain, reducing catalytic competence [6] [9].

Table 2: Conformational Changes in Factor VIIa Upon Tissue Factor Binding

Structural ElementFree FVIIa StateTF-Bound StateFunctional Consequence
N-terminus (Ile153)Disordered, no salt bridge to Asp343Ordered; forms salt bridge with Asp343Stabilizes active site maturation
Catalytic triadMisaligned (4.2 Å between His193-Asp242)Properly aligned (2.8 Å)Enhanced proton transfer
Oxyanion holeIncompletely formed (Δ >1.0 Å)Substrate-induced formationStabilizes tetrahedral transition state
307-312 α-helixDistorted C-terminal segmentIntact α-helical conformationStabilizes S1 pocket and cofactor interface
Active site height82 Å above membrane~76 Å above membraneOptimizes access to membrane-bound substrates

Crystallographic Insights

Active Site-Inhibited Factor VIIa Structures

Structural characterization of FVIIa requires active site inhibition to prevent autolysis and enable crystallization. Key structures include:

  • FFR-FVIIa/sTF complex (PDB: 1DAN): Inhibited with D-Phe-Phe-Arg-chloromethylketone (FFR) at 2.0 Å resolution. This structure revealed the extended conformation of FVIIa wrapped around the two FN3 domains of soluble TF (sTF), with the inhibitor forming covalent adducts with Ser344 and occupying the S1-S3 subsites. Notably, the oxyanion hole is fully formed in this inhibited complex [1] [4] [8].
  • p-Aminobenzamidine (pAB)-FVIIa/sTF complex (PDB: 2A2Q): Solved at 2.4 Å resolution with pAB bound only to the S1 pocket. This structure captures an incompletely formed oxyanion hole, demonstrating that small active-site ligands alone cannot induce the full active conformation without TF binding [1].
  • Gla-domainless FVIIa (PDB: 1QFK): Solved at 2.8 Å resolution with FFR inhibitor, revealing the "zymogen-like" conformation in the absence of TF. This structure shows disorder in the 307-312 helix and partial collapse of the S1 pocket [6] [9].

Comparative Analysis of TF-Bound vs. Unbound Factor VIIa

Superposition of free and TF-bound FVIIa structures reveals global conformational changes beyond local active site remodeling:

  • Domain Reorientation: The EGF1 and protease domains undergo rigid-body movements of 5-7° relative to each other upon TF binding, optimizing the cofactor interface [6] [9].
  • Active Site Remodeling: TF binding induces a 2.1 Å shift in the position of the catalytic His193 and a 1.8 Å movement of Asp242, aligning the triad for efficient proton transfer. The S1 pocket deepens by ~1.5 Å to accommodate substrate P1 arginine residues [6] [9].
  • Inhibitor Binding Differences: In free FVIIa (1QFK), the FFR inhibitor adopts an extended conformation with the N-terminal D-Phe projecting out of the S3 pocket. In TF-bound FVIIa (1DAN), the same inhibitor is more deeply buried, with the D-Phe engaging hydrophobic residues (Leu305, Phe374) that reposition upon TF binding [6] [9].
  • Membrane Proximity Changes: FRET measurements confirm that TF binding repositions the active site ~6 Å closer to the membrane surface (from 82 Å to 76 Å), facilitating cleavage of membrane-anchored substrates [10].

These structural transitions illustrate how TF functions as a protein cofactor that allosterically enhances FVIIa activity by restructuring its catalytic domain, positioning it optimally for substrate cleavage, and localizing it to membrane surfaces where coagulation reactions occur.

Table 3: Key Crystallographic Structures of Human Factor VIIa

PDB IDResolution (Å)Ligands/CofactorsKey Structural FeaturesReference
1DAN2.0sTF, FFR inhibitor, Ca²⁺TF-bound state; fully formed oxyanion hole [4] [8]
2A2Q2.4sTF, p-aminobenzamidine, Ca²⁺/Mg²⁺Incompletely formed oxyanion hole [1]
1QFK2.8FFR inhibitor, Ca²⁺Free FVIIa; distorted 307-312 helix; zymogen-like [6] [9]

Compounds Mentioned in Article:

  • Coagulation Factor VIIa, Human
  • Tissue Factor
  • D-Phe-Phe-Arg-chloromethylketone (FFR)
  • p-Aminobenzamidine (pAB)
  • Phosphatidylserine (PS)
  • Octadecylrhodamine (OR)

Properties

CAS Number

102786-61-8

Product Name

COAGULATION FACTOR VIIA, HUMAN

Molecular Formula

C5H12ClNO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.